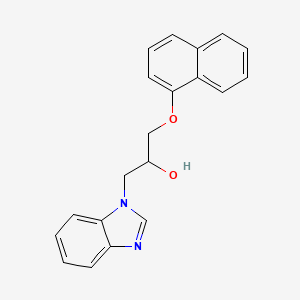

1-(1H-benzimidazol-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol

Description

BenchChem offers high-quality 1-(1H-benzimidazol-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1H-benzimidazol-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H18N2O2 |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

1-(benzimidazol-1-yl)-3-naphthalen-1-yloxypropan-2-ol |

InChI |

InChI=1S/C20H18N2O2/c23-16(12-22-14-21-18-9-3-4-10-19(18)22)13-24-20-11-5-7-15-6-1-2-8-17(15)20/h1-11,14,16,23H,12-13H2 |

InChI Key |

FWMVJSKYEPWDQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(CN3C=NC4=CC=CC=C43)O |

Origin of Product |

United States |

Biological Activity

1-(1H-benzimidazol-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol is a compound that has garnered significant interest in medicinal chemistry due to its structural features, which include a benzimidazole ring and a naphthalene moiety. These components are associated with various biological activities, making this compound a potential candidate for therapeutic applications, particularly in oncology and infectious diseases.

Structural Characteristics

The compound can be represented structurally as follows:

This structure indicates the presence of two nitrogen atoms typical in benzimidazole derivatives. The unique combination of functional groups suggests diverse biological interactions.

The biological activity of 1-(1H-benzimidazol-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol is hypothesized to involve interactions with specific enzymes or receptors, leading to the modulation of various cellular pathways. This could result in either inhibition or activation of critical biological processes, which is essential for its potential therapeutic applications.

Anticancer Properties

Research indicates that compounds similar to 1-(1H-benzimidazol-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol exhibit significant cytotoxic effects against cancer cell lines. For instance, studies have shown that benzimidazole derivatives can induce apoptosis in breast cancer cells (MCF-7) with lower toxicity towards normal cells compared to established drugs like Tamoxifen .

Case Studies

A recent study evaluated the cytotoxic effects of various benzimidazole derivatives, including those structurally related to 1-(1H-benzimidazol-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol. The results demonstrated significant activity against MCF-7 cells, suggesting that structural modifications could enhance efficacy and reduce side effects .

Comparative Analysis

Here is a comparative table summarizing related compounds and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(2-methyl-benzimidazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol | Methyl group instead of ethyl | Altered interaction profiles |

| 1-(2-cyclohexylamino)-3-(naphthalen-1-yloxy)propan-2-ol | Cyclohexylamino group | Potentially different pharmacokinetics |

| 1-(2-methyl-benzimidazol-1-yl)-3-(phenoxy)propan-2-ol | Phenoxy instead of naphthalene | Variations in reactivity and biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.